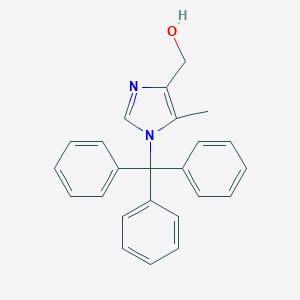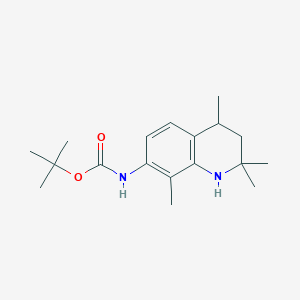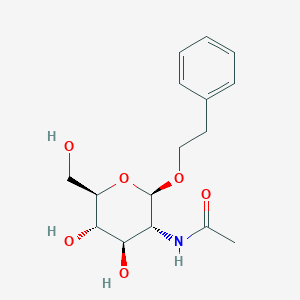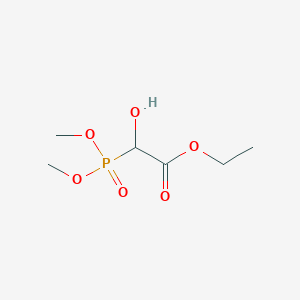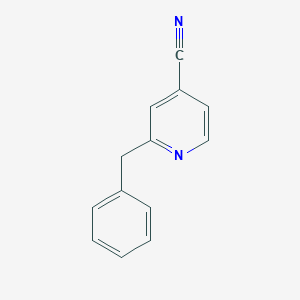
2-Benzylisonicotinonitrile
概要
説明
2-Benzylisonicotinonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Benzylisonicotinonitrile can be represented by the SMILES notation: N#Cc1ccnc(Cc2ccccc2)c1 . This notation provides a way to represent the structure using ASCII strings .科学的研究の応用
Synthesis and Chemical Reactions :
- 2-Benzylisonicotinonitrile is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of 2-aminobenzonitriles, which can rapidly synthesize benzoxazinones by intramolecular condensation (Chen et al., 2018).
- It also plays a role in complex chemical reactions, such as the P−C bond scission in certain ligands and C−CN bond cleavage in specific nitriles (Acosta-Ramírez et al., 2008).
Environmental and Agricultural Applications :
- In agriculture, 2-Benzylisonicotinonitrile derivatives, such as benzylidenemalononitrile, have applications in herbicide formulation and their microbial degradation in soil and subsurface environments has been studied to understand environmental impacts (Holtze et al., 2008).
Pharmaceutical and Medical Research :
- Research into the synthesis of novel compounds for pharmaceutical applications often involves 2-Benzylisonicotinonitrile. For instance, its derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing considerable potential in medical applications (Fadda et al., 2013).
Photocatalysis and Energy Applications :
- The compound and its derivatives have been investigated for their role in photocatalytic processes, such as the selective synthesis of benzaldehyde from benzyl alcohol, indicating their potential in sustainable energy and environmental applications (Tamizhdurai et al., 2017).
Material Science :
- In the field of materials science, derivatives of 2-Benzylisonicotinonitrile are used in the synthesis of novel materials, such as specific nanostructures for enhanced photocatalytic hydrogen evolution, demonstrating its relevance in advanced material research (Zhao et al., 2019).
特性
IUPAC Name |
2-benzylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDUIOYSUDVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylisonicotinonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
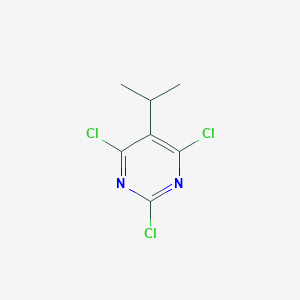
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
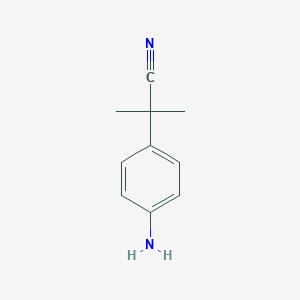
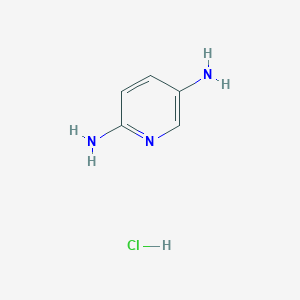
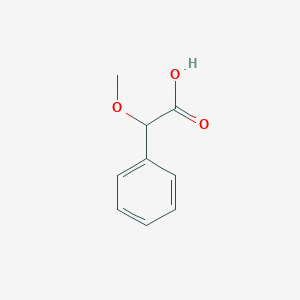

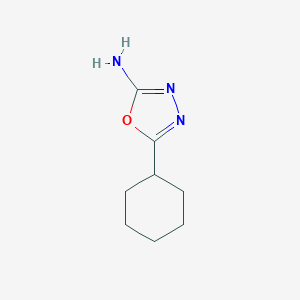
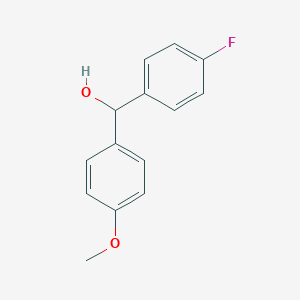
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
